molecular formula C17H16F3N5O2S B10966215 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B10966215
M. Wt: 411.4 g/mol
InChI Key: JLEWHWLDENLUPO-UHFFFAOYSA-N
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Description

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains multiple functional groups, including a pyrazole ring, a trifluoromethyl group, and a thienopyrimidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and construction of the thienopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide include other pyrazole derivatives, trifluoromethyl-containing compounds, and thienopyrimidine analogs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H16F3N5O2S

Molecular Weight

411.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H16F3N5O2S/c1-8-5-11-15(28-8)21-9(2)25(16(11)27)23-14(26)7-24-12(10-3-4-10)6-13(22-24)17(18,19)20/h5-6,10H,3-4,7H2,1-2H3,(H,23,26)

InChI Key

JLEWHWLDENLUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4)C

Origin of Product

United States

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